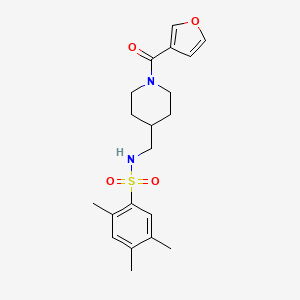

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

Description

N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a piperidine scaffold substituted with a furan-3-carbonyl group and a 2,4,5-trimethylbenzenesulfonamide moiety. This compound likely exhibits pharmacological relevance due to the sulfonamide group’s role in enzyme inhibition and the piperidine ring’s prevalence in central nervous system (CNS)-targeting drugs.

Properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-14-10-16(3)19(11-15(14)2)27(24,25)21-12-17-4-7-22(8-5-17)20(23)18-6-9-26-13-18/h6,9-11,13,17,21H,4-5,7-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXIKTJVQBIMKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:

Formation of the furan-3-carbonyl chloride: This is achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

Preparation of the piperidine intermediate: The piperidine ring is introduced by reacting the furan-3-carbonyl chloride with piperidine in the presence of a base such as triethylamine.

Coupling with 2,4,5-trimethylbenzenesulfonamide: The final step involves coupling the piperidine intermediate with 2,4,5-trimethylbenzenesulfonamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the furan ring.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

a. N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

- Structure : Features a sulfonamide group linked to a branched azide-substituted aliphatic chain instead of a piperidine ring.

- Synthesis : Prepared via substitution of O-tosyl groups with azide, yielding 62% efficiency .

- Azide groups may confer reactivity for "click chemistry" applications.

b. 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure : Integrates a chromen-pyrazolopyrimidine core with a sulfonamide group.

- Properties :

c. Goxalapladib (CAS-412950-27-7)

- Structure : A 1,8-naphthyridine-acetamide derivative with trifluoromethyl biphenyl and piperidinyl groups.

- Properties :

- Key Differences : Larger molecular weight and naphthyridine core suggest broader hydrophobic interactions, differing from the smaller furan-based target compound.

d. 4'-Methyl Acetyl Fentanyl (N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide)

- Structure : Piperidine-linked phenethyl and acetamide groups.

- Relevance : Opioid receptor agonist; highlights piperidine’s role in receptor binding .

- Key Differences: Lacks sulfonamide and furan groups, emphasizing divergent biological targets (CNS analgesia vs.

Comparative Data Table

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound consists of several key structural components:

- Furan moiety : Known for its reactivity and biological significance.

- Piperidine ring : Often associated with various pharmacological properties.

- Benzenesulfonamide group : Imparts unique chemical properties and potential therapeutic effects.

The molecular formula is with a molecular weight of 426.5 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, affecting signal transduction pathways critical for cellular responses.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant induction of apoptosis in HeLa cells, suggesting its potential as an anticancer agent. The mechanism was linked to the compound's ability to activate caspase pathways.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones in agar diffusion tests, indicating its effectiveness as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

- Substitution on the benzenesulfonamide : Variations in substituents can enhance or diminish biological activity.

- Alterations to the furan or piperidine rings : These changes can affect binding affinity to target enzymes or receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.